![molecular formula C20H29N3O2 B2996721 N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide CAS No. 946281-16-9](/img/structure/B2996721.png)

N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

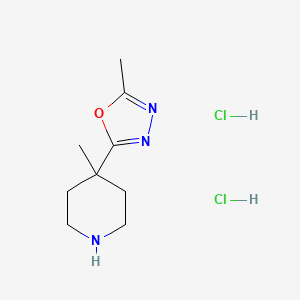

“N’-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, while the quinoline would contribute an aromatic ring system .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The cyclohexyl group is generally quite stable, but can undergo reactions such as halogenation or oxidation. The quinoline group is aromatic and can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Scientific Research Applications

Synthesis and Chemical Properties

- Radical Cyclization : The cyclization of aryl radicals has been utilized to create oxindoles and quinolones bearing spirocyclohexadienone rings. This versatile reaction has applications in the synthesis of various compounds, including vasopressin inhibitors and aza-galanthamine (Gonzalez-Lopez de Turiso & Curran, 2005).

Biological Applications

- Antibacterial Activity : Quinoline derivatives have shown promising results in antibacterial activity. Studies on various quinoline carboxylic acids have established their efficacy in inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication (Domagala et al., 1988).

- Antitubercular Properties : Some quinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Kantevari et al., 2011).

Therapeutic Research

- Cytotoxic Activity : Certain quinoline derivatives have exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Deady et al., 2003).

- Neuroprotective Effects : Quinoline derivatives have also been explored for their effects on memory and learning, particularly in the context of Alzheimer's disease and related neurodegenerative conditions (Isomae et al., 2003).

Photophysical Properties

- Liquid Crystal Displays : Some quinoline derivatives have been synthesized for use as dyes in liquid crystal displays, demonstrating good orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Antiviral Research

- Hepatitis C Virus Inhibition : Quinoline derivatives have shown promise as inhibitors against the Hepatitis C virus, an area of significant medical interest (Liu et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-19(24)20(25)22-17-7-3-2-4-8-17/h9-10,14,17H,2-8,11-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRFHCXCOHHOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)

![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)